molecular formula C6H8BrN B13557886 2-(bromomethyl)-1-methyl-1H-pyrrole

2-(bromomethyl)-1-methyl-1H-pyrrole

Cat. No.: B13557886
M. Wt: 174.04 g/mol
InChI Key: GAVXZLFWVIHHCM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methyl-1H-pyrrole is an organic compound with the molecular formula C6H8BrN. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The bromomethyl group attached to the pyrrole ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-methyl-1H-pyrrole typically involves the bromination of 1-methyl-1H-pyrrole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of a bromination reagent like N-bromosuccinimide in a solvent such as acetone or acetonitrile, followed by separation and purification steps, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methyl-1H-pyrrole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-methyl-1H-pyrrole depends on its specific application. In biological systems, the compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the disruption of cellular processes . The molecular targets and pathways involved vary depending on the specific bioactive molecule derived from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1-methyl-1H-pyrrole is unique due to its pyrrole core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and bioactive molecules, where the pyrrole ring can enhance biological activity and selectivity .

Properties

Molecular Formula

C6H8BrN

Molecular Weight

174.04 g/mol

IUPAC Name

2-(bromomethyl)-1-methylpyrrole

InChI

InChI=1S/C6H8BrN/c1-8-4-2-3-6(8)5-7/h2-4H,5H2,1H3

InChI Key

GAVXZLFWVIHHCM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CBr

Origin of Product

United States

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